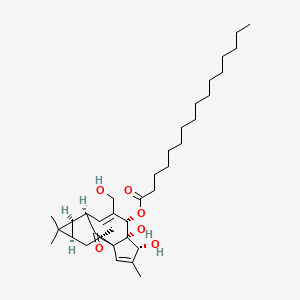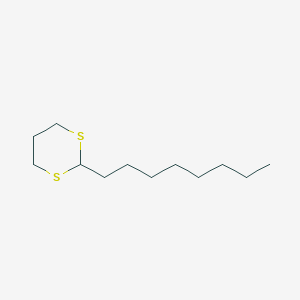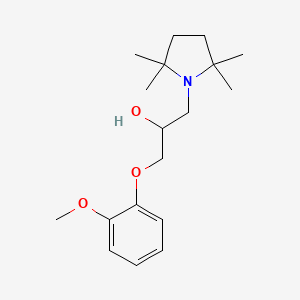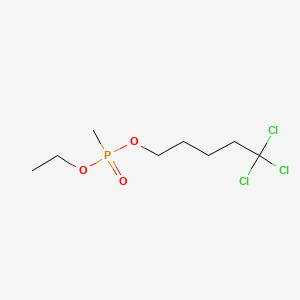
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- is an organic compound with the molecular formula C20H26O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone, with additional methyl and phenyl substituents. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- can be achieved through several methods. One common approach involves the reaction of 3,4-dimethyl-1,6-diphenyl-hexane with a suitable oxidizing agent to introduce the hydroxyl groups. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3,4-dimethyl-1,6-diphenyl-hexane in the presence of a metal catalyst such as palladium or platinum. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: Another diol with a similar backbone but without the methyl and phenyl substituents.
3,4-Dimethyl-3,4-hexanediol: A compound with similar methyl substituents but lacking the phenyl groups.
Uniqueness
3,4-Hexanediol, 3,4-dimethyl-1,6-diphenyl- is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical properties and reactivity compared to other similar diols. These substituents enhance its solubility in organic solvents and its ability to participate in a wider range of chemical reactions.
Propriétés
Numéro CAS |
50599-44-5 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3,4-dimethyl-1,6-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C20H26O2/c1-19(21,15-13-17-9-5-3-6-10-17)20(2,22)16-14-18-11-7-4-8-12-18/h3-12,21-22H,13-16H2,1-2H3 |
Clé InChI |
YTVBVEDSOLOSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)(C(C)(CCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
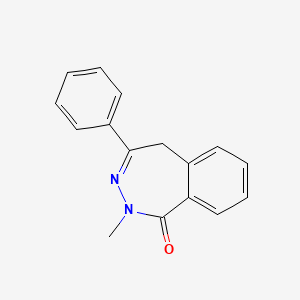
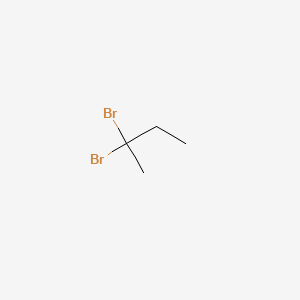
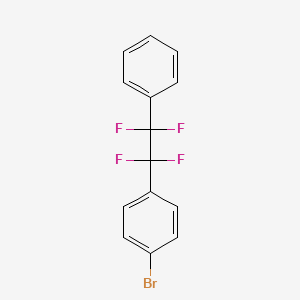
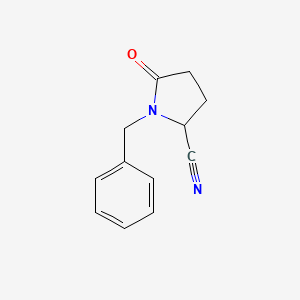
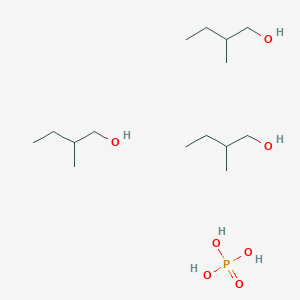

![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)
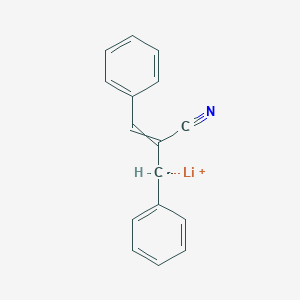
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
